GW806742X -

GW806742X

Catalog Number: EVT-2619307
CAS Number:
Molecular Formula: C25H22F3N7O4S
Molecular Weight: 573.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW806742X is a small molecule inhibitor extensively utilized in scientific research to investigate the mechanisms of necroptosis, a programmed form of cell death. [, , , ] It is specifically recognized as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL), a key executor protein in the necroptotic pathway. [, , , ]

Source and Classification

GW806742X was developed by researchers at GlaxoSmithKline as part of a broader effort to understand and manipulate cell death pathways. Its classification as a serine protease inhibitor places it within a group of compounds that interfere with proteolytic enzymes, which play essential roles in cellular signaling and apoptosis. The specific inhibition of necroptosis by GW806742X has implications for therapeutic strategies against diseases characterized by excessive cell death or inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of GW806742X involves several steps that utilize standard organic chemistry techniques. The initial synthesis typically begins with the formation of key intermediates through reactions such as condensation and cyclization. These intermediates are then subjected to further modifications, including hydrogenation and functional group transformations, to yield the final product.

For instance, one reported synthesis method includes the use of palladium-catalyzed reactions to facilitate the formation of carbon-nitrogen bonds, which are critical in constructing the compound's core structure. The purification of GW806742X is achieved through techniques such as column chromatography and recrystallization, ensuring high purity levels suitable for biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of GW806742X can be described using its chemical formula, which includes various functional groups characteristic of serine protease inhibitors. The compound exhibits a complex arrangement that allows it to interact effectively with target proteins involved in necroptosis.

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the compound's conformation and molecular weight. For example, NMR studies reveal critical information about the hydrogen bonding patterns and spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

GW806742X participates in several chemical reactions that are primarily relevant to its mechanism of action as an inhibitor. These reactions include binding interactions with receptor-interacting protein kinases 1 and 3, leading to the modulation of downstream signaling pathways involved in necroptosis.

The kinetics of these interactions can be studied using enzyme assays where varying concentrations of GW806742X are tested against recombinant forms of the target proteins. This allows researchers to determine the inhibitory constants (IC50 values) and assess the potency of GW806742X in blocking necroptosis .

Mechanism of Action

Process and Data

The mechanism of action for GW806742X involves its binding to receptor-interacting protein kinases 1 and 3, inhibiting their activity. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a crucial step in the necroptotic pathway.

Research indicates that when GW806742X is administered, it disrupts the signaling cascade that leads to cell death through necroptosis. Flow cytometry assays have demonstrated that cells treated with GW806742X exhibit reduced markers of necroptosis compared to untreated controls, highlighting its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of GW806742X include its solubility profile, melting point, and stability under various conditions. It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.

Chemical properties include its reactivity towards nucleophiles due to electrophilic centers within its structure. Stability studies indicate that GW806742X remains stable under physiological conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

GW806742X has significant applications in scientific research, particularly in studies exploring cell death mechanisms and inflammatory diseases. Its role as a necroptosis inhibitor makes it a valuable tool for investigating conditions where this form of cell death is implicated, such as neurodegenerative diseases, cancer therapy resistance, and autoimmune disorders.

Additionally, GW806742X is utilized in preclinical studies to evaluate potential therapeutic strategies aimed at modulating necroptosis for improved patient outcomes in various disease contexts .

Molecular Mechanisms of Action

Pseudokinase Domain Targeting in Mixed Lineage Kinase Domain-Like Inhibition

Structural Basis of Mixed Lineage Kinase Domain-Like Pseudokinase Binding (Kd = 9.3 μM)

GW806742X binds the pseudokinase domain of Mixed Lineage Kinase Domain-Like (Kd = 9.3 μM), a key executor of necroptosis. Unlike canonical kinases, Mixed Lineage Kinase Domain-Like lacks catalytic activity due to substitutions in conserved motifs: its "activation loop" contains GFE instead of DFG, and the catalytic loop carries HGK instead of HRD. Structural analyses reveal that GW806742X occupies the ATP-binding pocket in the pseudokinase domain, forming hydrogen bonds with hinge residues (e.g., Glu239, Lys219) and hydrophobic interactions with the P-loop and αC-helix. This binding stabilizes Mixed Lineage Kinase Domain-Like in an inactive conformation by preventing the critical salt bridge formation between Lys219 and Gln343 (mouse numbering), a step essential for activation [1] [9] [10].

Table 1: Key Structural Features of Mixed Lineage Kinase Domain-Like Pseudokinase Domain Targeted by GW806742X

Structural ElementCanonical Kinase MotifMixed Lineage Kinase Domain-Like VariantRole in GW806742X Binding
Activation loopDFG motifGFE motifPrevents "DFG-out" conformation
Catalytic loopHRD motifHGK motifReduces catalytic competence
VAIK motifLys for ATP anchoringLys219 (mouse) / Lys230 (human)H-bonds with GW806742X
αC-helixGlu for catalytic activityGln343 (stabilizes Lys219)Allosteric disruption upon binding

Species-specific differences exist: Human Mixed Lineage Kinase Domain-Like requires oligomerization for membrane translocation, whereas murine Mixed Lineage Kinase Domain-Like does not. GW806742X binds both but shows higher efficacy in cellular models expressing murine Mixed Lineage Kinase Domain-Like due to tighter allosteric control [1] [10].

Disruption of Mixed Lineage Kinase Domain-Like Oligomerization and Membrane Translocation

GW806742X blocks necroptosis by disrupting Mixed Lineage Kinase Domain-Like’s transition from an inert monomer to an oligomeric pore-former. Upon activation by Receptor-Interacting Protein Kinase 3, Mixed Lineage Kinase Domain-Like undergoes phosphorylation (e.g., Thr357/Ser358 in humans), triggering conformational changes that expose its N-terminal four-helix bundle domain. GW806742X binding to the pseudokinase domain sterically hinders phosphorylation by Receptor-Interacting Protein Kinase 3 and prevents brace helix-mediated oligomerization. Consequently, Mixed Lineage Kinase Domain-Like fails to translocate to membranes, as demonstrated by:

  • Cellular assays: Reduced phospho-Mixed Lineage Kinase Domain-Like detection and absence of plasma membrane foci in TNF-α/zVAD/Smac-mimetic-treated cells [1] [6].
  • Biophysical studies: Inhibition of Mixed Lineage Kinase Domain-Like trimers in size-exclusion chromatography [8] [10].The compound’s efficacy is concentration-dependent, with significant inhibition observed at 10 μM in murine dermal fibroblasts [6] [8].

Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibition (IC50 = 2 nM)

GW806742X potently inhibits Vascular Endothelial Growth Factor Receptor 2 (IC50 = 2 nM), an angiogenesis-regulating kinase. It competes with ATP in the kinase domain’s catalytic cleft, disrupting downstream signaling. Key evidence includes:

  • Cellular anti-angiogenesis: 5 nM half-maximal inhibitory concentration against Vascular Endothelial Growth Factor-induced proliferation in human umbilical vein endothelial cells [2].
  • Structural basis: The compound’s sulfonamide group forms hydrogen bonds with Vascular Endothelial Growth Factor Receptor 2’s Cys919, while its trifluoromethylphenyl moiety occupies the hydrophobic pocket, blocking ATP phosphate binding [2] [5].This dual inhibition of Mixed Lineage Kinase Domain-Like and Vascular Endothelial Growth Factor Receptor 2 positions GW806742X uniquely for pathologies involving both necroptosis and angiogenesis, such as atherosclerotic plaque progression [5] [10].

ATP-Competitive Binding Kinetics and Selectivity Profiles

GW806742X exhibits ATP-competitive kinetics but divergent selectivity across kinases:

Binding Kinetics

  • Mixed Lineage Kinase Domain-Like: Slow dissociation kinetics (t1/2 > 30 min) due to stabilization of the pseudokinase domain’s inactive state, evidenced by thermal shift assays (+8°C ΔTm) [2] [9].
  • Vascular Endothelial Growth Factor Receptor 2: Rapid binding (Kon > 105 M−1s−1) with picomolar affinity, driven by complementary hydrophobic/electrostatic interactions [2] [7].

Selectivity Profiling

Kinome-wide screens reveal paradoxical selectivity:

  • High selectivity for Vascular Endothelial Growth Factor Receptor 2: Among 403 non-mutant kinases, only Vascular Endothelial Growth Factor Receptor 2 and closely related tyrosine kinases (e.g., VEGFR1/3) show >90% inhibition at 1 μM [9].
  • Off-target effects: At >10 μM, GW806742X inhibits Receptor-Interacting Protein Kinase 1 (IC50 ≈ 780 nM) and Janus Kinase family kinases, confounding necroptosis inhibition in cellular models [9].

Table 2: Selectivity Profile of GW806742X Against Key Kinases

Kinase TargetAffinity (IC50/Kd)Inhibition at 1 μMFunctional Consequence
Vascular Endothelial Growth Factor Receptor 22 nM (IC50)>95%Anti-angiogenesis
Mixed Lineage Kinase Domain-Like9.3 μM (Kd)30–40%Necroptosis blockade
Receptor-Interacting Protein Kinase 1~780 nM (IC50)60–70%Off-target apoptosis modulation
Janus Kinase 2~1 μM (IC50)50–60%Cytokine signaling disruption

Critically, cellular rescue from necroptosis by GW806742X occurs primarily via Receptor-Interacting Protein Kinase 1 inhibition—not Mixed Lineage Kinase Domain-Like—as evidenced by:

  • Loss of efficacy in cells expressing GW806742X-resistant Receptor-Interacting Protein Kinase 1 mutants [9].
  • Unchanged Mixed Lineage Kinase Domain-Like phosphorylation or oligomerization at compound concentrations blocking necroptosis [6] [9].

These data underscore that while GW806742X engages Mixed Lineage Kinase Domain-Like, its functional impact on necroptosis is largely driven by off-target kinase inhibition [7] [9] [10].

Properties

Product Name

GW806742X

IUPAC Name

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

Molecular Formula

C25H22F3N7O4S

Molecular Weight

573.5 g/mol

InChI

InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36)

InChI Key

SNRUTMWCDZHKKM-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N

Solubility

not available

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.